4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
The compound 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzoyl group, a dimethylaminoethyl side chain, and a 4-methoxy-substituted benzothiazole ring. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. The benzothiazole moiety is known for diverse biological activities, including antimicrobial and anticancer properties, while the dimethylaminoethyl group may improve membrane permeability .
Properties
IUPAC Name |
4-benzoyl-N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S.ClH/c1-28(2)16-17-29(26-27-23-21(32-3)10-7-11-22(23)33-26)25(31)20-14-12-19(13-15-20)24(30)18-8-5-4-6-9-18;/h4-15H,16-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASVESOYANXMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and implications for future research.
Chemical Structure and Properties
The compound features a benzamide backbone with a benzothiazole moiety, which is known for its diverse biological activities. The presence of the dimethylaminoethyl group enhances its solubility and bioavailability.
The biological activity of this compound can be attributed to its interactions with various enzymes and receptors. Notably, it has demonstrated inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are critical in neurodegenerative diseases such as Alzheimer's.
In Vitro Studies
Recent studies have evaluated the compound's inhibitory potential against key enzymes involved in neurotransmitter metabolism.
Enzyme Inhibition Assays
- Acetylcholinesterase (AChE) : The compound exhibited significant AChE inhibition with an IC50 value comparable to established inhibitors.
- Monoamine Oxidase (MAO) : It showed dual inhibitory activity against MAO-A and MAO-B, with IC50 values indicating strong potential as a therapeutic agent for mood disorders and neurodegeneration.
Alzheimer's Disease Models
In a series of in vitro experiments using neuronal cell lines, the compound was shown to reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology. This suggests its potential role in neuroprotection.
Neuroprotective Effects
Further investigations indicated that the compound could mitigate oxidative stress in neuronal cells, enhancing cell viability under conditions that typically induce apoptosis.
Pharmacological Implications
The dual inhibition profile against AChE and MAO suggests that 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride could serve as a lead compound for developing multi-target drugs aimed at treating neurodegenerative diseases. Its ability to cross the blood-brain barrier due to its lipophilic nature further supports its candidacy in central nervous system therapies.
Scientific Research Applications
Neuroprotective Activity
One of the significant applications of this compound is its neuroprotective potential, particularly against neurodegenerative diseases like Alzheimer's disease (AD). Research indicates that derivatives related to this compound exhibit inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are critical targets in AD treatment. For instance, a related compound demonstrated an IC50 value of 23.4 nM for AChE inhibition, suggesting strong neuroprotective properties that may help in preventing amyloid plaque formation in the brain .
Anticancer Activity
The compound's structural similarities with other known anticancer agents suggest potential efficacy against various cancer cell lines. Studies have shown that modifications in the benzothiazole structure can enhance anticancer activity, making it a candidate for further development in cancer therapeutics . In vitro assays have revealed promising results against human colorectal carcinoma cell lines, indicating that compounds with similar structures can inhibit cancer cell proliferation effectively.
Antimicrobial Properties
Another application is in antimicrobial research, where compounds derived from benzothiazole structures have shown significant activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their efficacy, making them suitable candidates for developing new antimicrobial agents .
Case Study 1: Alzheimer’s Disease
In a study focusing on Alzheimer’s disease models, derivatives of the compound were evaluated for their ability to inhibit AChE and MAO-B. The results indicated that these compounds not only inhibited enzyme activity but also showed potential in reducing beta-amyloid plaque accumulation in neuronal cultures . This suggests that the compound could be further explored as a therapeutic agent for AD.
Case Study 2: Cancer Cell Lines
A series of synthesized benzothiazole derivatives, including those structurally related to 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, were tested against various cancer cell lines. The findings revealed several compounds with IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological and Physicochemical Properties
4-Chloro-N-(2-(diethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide Hydrochloride
- Structural Differences : Replaces the benzoyl group with a chloro substituent and the methoxy group with methylthio on the benzothiazole ring.
- Methylthio (lipophilic) vs. methoxy (polar) could affect solubility and bioavailability .
N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Hydrochloride
- Structural Differences : Substitutes methoxy with fluorine on the benzothiazole and replaces benzoyl with a piperidinylsulfonyl group.
- Impact :
Data Tables
Table 1: Structural and Functional Group Comparisons
Table 2: Spectral Data Comparison (IR and NMR)
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
